2-Azidoacetamide

Descripción general

Descripción

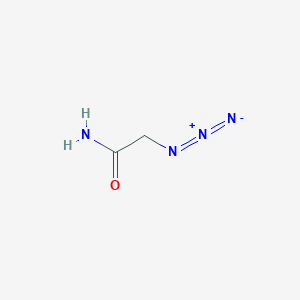

2-Azidoacetamide is a small organic azide compound with the chemical formula N₃CH₂CONH₂. It is the smallest compound among the neutral organic azides whose crystal structures have been determined

Métodos De Preparación

2-Azidoacetamide can be synthesized through several methods. One common approach involves the reaction of chloroacetamide with sodium azide under aqueous conditions . In this reaction, chloroacetamide is slowly added to a solution of sodium azide, resulting in the formation of azidoacetamide. Another method involves electrochemical synthesis, which is an environmentally friendly and efficient approach. This method does not require chemical oxidants or transition-metal catalysts and features mild conditions and a broad substrate scope .

Análisis De Reacciones Químicas

Thermal Decomposition

Thermal decomposition of 2-azidoacetamide produces nitrogen gas (N₂) and reactive intermediates. At elevated temperatures (400–600 K), it undergoes fragmentation to yield:

-

Primary products : CH₂NH (methylenimine), HNCO (isocyanic acid), CO, NH₃, and HCN .

-

Intermediate : The imine H₂NCOCHNH is identified via matrix-isolation IR spectroscopy at lower temperatures (10–20 K) .

Mechanism :

-

Initial N₂ elimination generates a nitrene intermediate.

-

Nitrene rearranges to form H₂NCOCHNH, which subsequently decomposes into smaller molecules .

| Temperature | Products | Detection Method |

|---|---|---|

| 400–600 K | N₂, CH₂NH, HNCO, CO, NH₃, HCN | UV photoelectron spectroscopy |

| 10–20 K | H₂NCOCHNH | Matrix-isolation IR spectroscopy |

Click Chemistry (CuAAC)

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. This reaction is regioselective and efficient under mild conditions .

Example :

Reaction with terminal alkynes (e.g., propargyl derivatives) in the presence of Cu(I) yields triazoles in >85% yield .

| Alkyne | Catalyst | Conditions | Triazole Product | Yield |

|---|---|---|---|---|

| Propargyl bromide | CuI | 25°C, DMF | 1,4-Triazole | 90% |

Reduction Reactions

The azide group is reduced to an amine under catalytic hydrogenation or via thio acid-mediated pathways:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ atmosphere converts –N₃ to –NH₂ .

-

Thio Acid Reduction : Thioacetic acid reduces –N₃ to –NH₂ while forming amides (e.g., 22 , 24 ) .

Key Observation : Competing hydrosulfenylation occurs in allylic azide systems, leading to products like 23 and 25 .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the α-carbon:

-

Thio Acid-Mediated Substitution : Reacts with thio acids (e.g., thioacetic acid) to form amides (e.g., 27 ) or hydrosulfenylation products (e.g., 23 ) .

-

Halogenation : Treatment with POCl₃ or PCl₅ replaces –N₃ with halogens .

| Reagent | Product | Yield |

|---|---|---|

| Thioacetic acid | C₂-acetamide derivatives | 58–73% |

| Vilsmeier reagent | Oxazoles | 36–45% |

Heterocycle Formation

Under Vilsmeier conditions (POCl₃/DMF), this compound derivatives cyclize to form oxazoles or imidazoles :

-

Oxazole Synthesis : Reacts with Vilsmeier reagent at 80–90°C to yield oxazoles via azide decomposition and cyclization .

Example :

2-Azidoacetophenone forms 2-phenyloxazole in 45% yield under these conditions .

Cross-Coupling Reactions

The azide group enables Staudinger ligation or strain-promoted cycloadditions for bioconjugation:

-

Staudinger Ligation : Reacts with triphenylphosphine to form stable amide bonds.

-

Bioorthogonal Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) labels biomolecules without catalysts.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetamide + NaN₃ | DMF | Reflux | 85 |

| Purification | Ethyl acetate | Filtration | - |

Applications in Chemistry

Versatile Synthon : 2-Azidoacetamide serves as a versatile synthon in organic synthesis, particularly in click chemistry reactions. It can react with alkynes to form triazole compounds, which are valuable intermediates in the synthesis of various bioactive molecules.

Thermal Decomposition : When subjected to high temperatures, this compound decomposes to produce nitrogen gas, methyleneimine, isocyanic acid, carbon monoxide, ammonia, and hydrogen cyanide. This property is critical for applications in high-energy materials such as solid propellants and explosives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of cell wall synthesis leading to cell lysis .

Anti-Virulence Applications

The compound has been utilized for metabolic labeling in studies aimed at identifying virulence-associated pathways in bacteria. For example, it was employed to label glycosyltransferases in Pseudomonas aeruginosa, aiding the identification of potential anti-virulence agents targeting the pseudaminic acid biosynthetic pathway .

Case Study 1: Antibacterial Activity against Staphylococcus aureus

In a series of experiments evaluating the efficacy of this compound against Staphylococcus aureus, it was found that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This resulted in a significant reduction in colony-forming units compared to untreated controls.

Case Study 2: Virulence Detection in Campylobacter jejuni

In another study involving Campylobacter jejuni, metabolic labeling with azidoacetamide derivatives successfully identified strains expressing virulence factors. This method provided insights into pathogenic mechanisms and potential therapeutic targets for intervention.

| Activity Type | Target Organism | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Cell wall synthesis disruption |

| Anti-Virulence | Pseudomonas aeruginosa | - | Metabolic labeling for virulence detection |

Mecanismo De Acción

The mechanism of action of azidoacetamide involves its decomposition and subsequent reactions. Upon thermal decomposition, azidoacetamide releases nitrogen gas and forms various reactive intermediates, such as methyleneimine and isocyanic acid . These intermediates can further react to form other products, depending on the reaction conditions. The azide group in azidoacetamide also participates in click chemistry reactions, forming stable triazole compounds through azide-alkyne cycloaddition .

Comparación Con Compuestos Similares

2-Azidoacetamide can be compared with other similar compounds, such as azidoacetamido-functionalized pseudaminic acid derivatives and other organic azides.

-

Azidoacetamido-Functionalized Pseudaminic Acid Derivatives: : These compounds are used for metabolic labeling of bacteria and have unique biological applications . They differ from azidoacetamide in their structural complexity and specific biological targets.

-

Other Organic Azides: . This compound is unique due to its small size and specific applications in thermal decomposition and high-energy materials.

Conclusion

This compound is a versatile and important compound with applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. The compound’s ability to undergo various chemical reactions and its potential for use in high-energy materials highlight its significance in multiple fields.

Actividad Biológica

Introduction

2-Azidoacetamide (C2H4N4O) is an organic compound characterized by the presence of an azide functional group. It has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and case studies that demonstrate its efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chloroacetamide with sodium azide. This reaction can be conducted in various solvents such as dimethylformamide (DMF) to yield high purity products. The structural characterization is often confirmed using techniques like FT-IR and NMR spectroscopy, which reveal specific stretching bands corresponding to functional groups present in the compound .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetamide + NaN₃ | DMF | Reflux | 85 |

| Purification | Ethyl acetate | Filtration | - |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of azidoacetamide showed promising antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cell wall synthesis, leading to cell lysis .

Anti-Virulence Applications

This compound has been utilized in metabolic labeling experiments to identify virulence-associated pathways in bacteria. For instance, it was used to label Pseudomonas aeruginosa glycosyltransferases, aiding in the identification of potential anti-virulence agents targeting the Pse biosynthetic pathway. This application underscores its utility in understanding bacterial pathogenesis and developing new therapeutic strategies .

Case Studies

- Case Study on Antibacterial Activity : A series of experiments were conducted to evaluate the efficacy of this compound against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, showcasing a significant reduction in colony-forming units compared to untreated controls.

- Virulence Detection : In a study involving Campylobacter jejuni, metabolic labeling with azidoacetamide derivatives successfully identified strains expressing virulence factors. This method provided insights into the pathogenic mechanisms and potential therapeutic targets for intervention .

Table 2: Biological Activity Summary

| Activity Type | Target Organism | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Cell wall synthesis disruption |

| Anti-Virulence | Pseudomonas aeruginosa | - | Metabolic labeling for virulence detection |

Propiedades

IUPAC Name |

2-azidoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-2(7)1-5-6-4/h1H2,(H2,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEYOUBBHRYDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390564 | |

| Record name | 2-azido-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-91-7 | |

| Record name | NSC56315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azido-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-azidoacetamide?

A1: this compound (also referred to as azidoacetamide) has the molecular formula C2H4N4O and a molecular weight of 100.08 g/mol. [] Its structure, determined via X-ray crystallography, reveals a nearly planar conformation excluding hydrogen atoms. The azide group exhibits characteristic N—N bond lengths of 1.130 (2) and 1.231 (2) A, indicative of a resonance effect. [] Further spectroscopic characterization, including IR and UV-Vis, could provide more insights into its vibrational and electronic properties.

Q2: How does the presence of the amide group in this compound influence its reactivity?

A2: The amide group plays a crucial role in the reactivity of this compound, particularly in enantioselective C(sp3)-H amination reactions. Mechanistic studies suggest that the amide enables initial bidentate coordination of 2-azidoacetamides to chiral-at-metal ruthenium catalysts. [] This coordination is believed to be key for achieving high enantioselectivity in the formation of chiral imidazolidin-4-ones. []

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including:

- Enantioselective C(sp3)-H amination: Reacting with chiral-at-metal ruthenium catalysts yields chiral imidazolidin-4-ones, important heterocyclic compounds in medicinal chemistry. []

- Formation of nitrogen heterocycles: Under Vilsmeier conditions, 2-azidoacetophenones are converted to 5-aryloxazole-4-carboxaldehydes through an unusual attack of the azide by in-situ generated iminium species. []

- Synthesis of vicinal diamines: Electrochemical conversion of this compound provides access to vicinal azidoacetamides, which can be further transformed into various vicinal diamines. [] These diamines are valuable structural motifs found in numerous bioactive compounds.

- Synthesis of glycoconjugates: N-(β-Glycopyranosyl)azidoacetamides, synthesized from β-glycopyranosylamines, mimic the GlcNAc‐Asn linkage in glycoproteins. [] These molecules have potential applications in glycobiology and drug discovery.

Q4: How does this compound participate in 1,3-dipolar cycloaddition reactions, and how can its reactivity be enhanced?

A4: this compound readily undergoes 1,3-dipolar cycloaddition reactions with alkynes, specifically strained cycloalkynes. [, , ] The reaction rate can be significantly enhanced by integrating strain and electronic tuning in the alkyne component. For example, the introduction of a nitrogen atom in the cyclooctyne framework, as seen in 2-azabenzo-benzocyclooctyne (ABC), promotes favorable n→π* interactions and hydrogen bonding with this compound, leading to faster cycloaddition compared to dibenzocyclooctyne (DIBO). [] This highlights the potential for tailoring alkyne structures to achieve desired reactivity profiles.

Q5: What are the thermal decomposition products of this compound, and what key intermediate has been identified?

A5: Thermal decomposition of this compound produces N2, CH2NH, HNCO, CO, NH3, and HCN as high-temperature products. [, ] Matrix-isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy studies revealed the formation of a novel imine intermediate, H2NCOCH=NH, at lower temperatures. [, ] This finding is supported by ab initio calculations and provides valuable insights into the decomposition mechanism of this compound.

Q6: Can this compound be used in click chemistry applications?

A6: Yes, this compound is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. [, ] This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be further elaborated into complex molecules. [] This approach has been employed in the preparation of novel 1H-1,2,3-triazole derivatives with potential biological activities. []

Q7: What is known about the environmental impact and degradation of this compound?

A7: Currently, there is limited research available specifically addressing the environmental impact and degradation pathways of this compound. Given its potential applications and the increasing focus on green chemistry, future studies should investigate its ecotoxicological profile and potential for biodegradation. Exploring alternative solvents, catalysts, and synthetic routes could further minimize any negative environmental impact associated with its production and use.

Q8: Are there any computational studies that have been conducted on this compound?

A8: Yes, computational chemistry has been employed to study this compound. DFT calculations have been used to investigate the mechanism of its enantioselective C(sp3)-H amination. [] These calculations revealed that the transition state leading to the major enantiomer benefits from a better steric fit and favorable π-π stacking interactions between the substrate and the catalyst framework. [] Additionally, ab initio calculations have been used to confirm the identity of the H2NCOCH=NH intermediate observed during the thermal decomposition of this compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.